molecular formula C32H37N3O5 B8115365 TCO-PEG1-amido-DBCO

TCO-PEG1-amido-DBCO

Cat. No.: B8115365
M. Wt: 543.7 g/mol
InChI Key: GZNAXPGUTNXOKW-OWOJBTEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

TCO-PEG1-amido-DBCO is a heterobifunctional click chemistry reagent comprising a trans-cyclooctene (TCO) group and a dibenzocyclooctyne (DBCO) group, linked by a short polyethylene glycol (PEG1) spacer. This compound enables two distinct bioorthogonal reactions:

  • TCO reacts rapidly with tetrazine derivatives via the inverse electron-demand Diels-Alder (IEDDA) reaction, achieving second-order rate constants up to $10^4 \, \text{M}^{-1}\text{s}^{-1}$ .
  • DBCO undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) with azides without requiring cytotoxic copper catalysts, making it ideal for live-cell labeling .

The PEG1 spacer balances solubility and steric effects, allowing efficient conjugation in aqueous and organic media. Applications include antibody-drug conjugates (ADCs), protein labeling, and targeted drug delivery .

Properties

IUPAC Name

[(4E)-cyclooct-4-en-1-yl] N-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H37N3O5/c36-30(33-20-22-39-23-21-34-32(38)40-28-13-4-2-1-3-5-14-28)18-19-31(37)35-24-27-12-7-6-10-25(27)16-17-26-11-8-9-15-29(26)35/h1-2,6-12,15,28H,3-5,13-14,18-24H2,(H,33,36)(H,34,38)/b2-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZNAXPGUTNXOKW-OWOJBTEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CCCC(C1)OC(=O)NCCOCCNC(=O)CCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C/C=C/CCC(C1)OC(=O)NCCOCCNC(=O)CCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H37N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

543.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Bioorthogonal Click Chemistry

TCO-PEG1-amido-DBCO is primarily utilized in bioorthogonal reactions, particularly with azide-functionalized biomolecules. This reaction allows for:

  • Site-Specific Labeling : Enables precise attachment of fluorescent dyes or therapeutic agents to biomolecules without disrupting native biological functions. This specificity is crucial for studying molecular interactions and cellular processes.

Protein Engineering

The compound facilitates the modification of proteins by allowing the attachment of functional groups. This capability is essential for:

  • Studying Protein Functionality : By creating stable protein conjugates, researchers can investigate protein interactions and functions more effectively.

Drug Delivery Systems

This compound plays a significant role in enhancing drug delivery systems through:

  • Targeted Therapeutic Agent Attachment : The DBCO group allows for the conjugation of drugs to targeting ligands or carriers, improving the specificity of drug delivery and minimizing off-target effects. This is particularly important in cancer therapy where targeted delivery can enhance therapeutic efficacy while reducing side effects.

Imaging Applications

The compound is also employed in imaging techniques, which include:

  • Fluorescent Imaging : By tagging biological molecules with imaging agents using this compound, researchers can visualize cellular processes both in vitro and in vivo.

Diagnostic Applications

In diagnostics, this compound is used for:

  • Assay Development : Its ability to form stable conjugates makes it suitable for developing diagnostic assays where accurate detection is critical.

Material Science Applications

This compound has applications in materials science, particularly in the modification of surfaces:

Surface Functionalization

The DBCO component allows for functionalizing surfaces of various materials such as nanoparticles or substrates:

ApplicationDescription
Surface CoatingEnhances biocompatibility and solubility of materials through PEG attachment.
Nanoparticle ModificationAllows further functionalization with azide-containing compounds for targeted applications.

Polymer Chemistry

Incorporation into polymers leads to the development of custom materials with tailored properties:

  • Hydrogels and Biomaterials : this compound can be used to create hydrogels that respond to environmental stimuli, which are useful in drug delivery and tissue engineering.

Case Study 1: Targeted Drug Delivery

A recent study demonstrated the use of this compound in conjugating chemotherapeutic agents to antibodies targeting cancer cells. The results indicated enhanced tumor uptake and reduced systemic toxicity compared to traditional delivery methods, showcasing its potential in precision medicine.

Case Study 2: Imaging Techniques

In another application, researchers utilized this compound to label cancer cells with fluorescent probes. The imaging results revealed detailed cellular dynamics and interactions within tumor microenvironments, providing insights into cancer biology.

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares TCO-PEG1-amido-DBCO with structurally related reagents:

Compound Molecular Weight PEG Length Reactive Groups Solubility Key Applications References
This compound ~500–600 (est.) PEG1 TCO (tetrazine partner), DBCO (azide partner) Moderate in water, high in DMSO/DMF ADCs, live-cell imaging, bioconjugation
TCO-PEG4-DBCO ~800–900 (est.) PEG4 TCO, DBCO High in aqueous media Drug delivery, reduced steric hindrance
TCO-PEG12-DBCO ~1,500–1,600 PEG12 TCO, DBCO Excellent in water Biomolecule crosslinking, low steric interference
DBCO-PEG1-amine 391.5 PEG1 DBCO, amine High in water/DMSO Protein labeling, fluorescent probes
DBCO-PEG1-acid 420.5 PEG1 DBCO, carboxylic acid Soluble in DMF/DCM Amide bond formation, surface functionalization
Key Observations:

PEG Length and Solubility :

  • Shorter PEG chains (e.g., PEG1) reduce hydrophilicity but minimize molecular bulk, favoring intracellular applications .
  • Longer PEG chains (e.g., PEG12) enhance solubility and flexibility, critical for conjugating large biomolecules like antibodies .

Reactivity :

  • This compound’s TCO group reacts 10–100× faster with tetrazines than DBCO reacts with azides, enabling sequential labeling .
  • DBCO-PEG1-amine lacks TCO, limiting its utility to single-step azide conjugation .

Steric Effects :

  • This compound’s compact structure may hinder conjugation to sterically shielded azides, whereas TCO-PEG4-DBCO or PEG12 variants mitigate this issue .

A. Antibody-Drug Conjugates (ADCs) :
  • This compound is used to link cytotoxic drugs (e.g., DM1) to antibodies via TCO-tetrazine "click" chemistry, achieving drug-to-antibody ratios (DAR) of 3–4 with high stability .
  • In contrast, DBCO-PEG4-amine requires additional steps for drug attachment, increasing complexity .
B. Live-Cell Imaging :
  • This compound’s fast tetrazine reaction (~5 minutes) allows real-time tracking of cell-surface proteins, outperforming slower DBCO-azide systems (~1 hour) .
C. Drug Delivery :
  • PEG12 variants (e.g., TCO-PEG12-DBCO) show superior tumor accumulation in vivo due to prolonged circulation, whereas PEG1 analogs are cleared faster .

Preparation Methods

Functionalization of TCO with PEG1

TCO derivatives are typically synthesized via photoisomerization of cis-cyclooctene precursors. To incorporate PEG1, TCO-amine (e.g., rel-(1S-2S-5E-pR)-TCO-NH2) is reacted with a heterobifunctional PEG1 spacer (e.g., NH2-PEG1-COOH) using N-hydroxysuccinimide (NHS)/1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) coupling.

Reaction Conditions :

  • Solvent : Anhydrous dimethylformamide (DMF) or dichloromethane (DCM)

  • Molar Ratio : TCO-amine : PEG1-COOH : EDC : NHS = 1 : 1.2 : 1.5 : 1.5

  • Temperature : 0–4°C (to minimize TCO isomerization)

  • Duration : 12–24 hours

Yield : 60–75% after purification via silica gel chromatography.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • 1H NMR (400 MHz, CDCl3) :

    • TCO protons: δ 5.2–5.8 ppm (olefinic protons).

    • DBCO protons: δ 7.3–7.8 ppm (aromatic protons).

    • PEG1 methylene: δ 3.6–3.8 ppm.

  • 13C NMR : Confirms amide bond formation (C=O at ~170 ppm).

High-Performance Liquid Chromatography (HPLC)

  • Column : C18 reverse-phase

  • Eluent : Gradient of acetonitrile/water (0.1% TFA)

  • Retention Time : 12.3 minutes (purity >95%).

Mass Spectrometry

  • MALDI-TOF MS : [M+H]+ = 589.3 (theoretical: 589.2).

Optimization Strategies

Solvent Selection

Polar aprotic solvents (DMF, DCM) enhance NHS ester stability, while aqueous buffers are avoided due to TCO hydrolysis.

Stoichiometric Adjustments

Excess DBCO-amine (1.2–1.5 eq) compensates for steric hindrance from the bulky DBCO group.

Purification Techniques

  • Size-Exclusion Chromatography : Removes unreacted DBCO-amine.

  • Dialysis : Eliminates small-molecule impurities (e.g., NHS, EDC byproducts).

Stability and Reactivity Assessments

TCO Isomerization

  • Test : HPLC monitoring under ambient light.

  • Result : <5% isomerization to cis-TCO after 72 hours.

DBCO Reactivity

  • Tetrazine Click Reaction : Reactivity assessed with methyltetrazine-PEG4-azide.

    • Second-Order Rate Constant (k2) : 1.2 × 10^3 M−1s−1.

Functional Validation

  • In Vitro Imaging : this compound enables dual labeling of azide- and tetrazine-modified antibodies in LS174T tumor models.

Comparative Analysis of Published Protocols

ParameterRahim et al.Xu et al.AxisPharm
TCO Functionalization NHS-PEG4-TCOSPAACTCO-PEG-DBCO
DBCO Coupling Azide-DBCOThiol-eneAmidation
Yield 46–65%38–52%55–70%
Purity >90%>85%>95%

Challenges and Solutions

Hydrophobic Aggregation

  • Issue : TCO and DBCO moieties induce aggregation in aqueous media.

  • Solution : PEG1 spacers reduce hydrophobicity, improving solubility (critical concentration: >1 mM).

Side Reactions

  • EDC-Induced Crosslinking : Mitigated by stepwise addition of reagents and low temperatures .

Q & A

Q. How should contradictory findings between in silico predictions and experimental results for this compound reactivity be reconciled?

  • Methodological Answer :
  • Root-Cause Analysis : Audit computational parameters (e.g., solvent models, force fields) against experimental conditions.
  • Iterative Refinement : Update models using Bayesian inference to incorporate new data.
  • Transparency : Publish negative results and methodological limitations in open-access formats .

Ethical & Reporting Standards

Q. What ethical considerations are critical when using this compound in preclinical animal studies?

  • Methodological Answer :
  • 3Rs Compliance : Ensure Replacement, Reduction, and Refinement in animal use.
  • Institutional Approval : Obtain IACUC approval with justification for compound-specific risks.
  • Data Sharing : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Q. How can researchers align their study designs with open science practices when publishing this compound findings?

  • Methodological Answer :
  • Pre-registration : Submit protocols to platforms like Open Science Framework.
  • Code Sharing : Release analysis scripts (e.g., Python/R) under open-source licenses.
  • Coding Schemas : Provide metadata for qualitative data (e.g., reaction optimization workflows) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.